4-Hydroxy-3-nitropyridine
CAS No.: 15590-90-6
Cat. No.: VC21068216
Molecular Formula: C5H4N2O3
Molecular Weight: 140.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15590-90-6 |
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Molecular Formula | C5H4N2O3 |
Molecular Weight | 140.1 g/mol |
IUPAC Name | 3-nitro-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) |
Standard InChI Key | YUWOLBZMQDGRFV-UHFFFAOYSA-N |
SMILES | C1=CNC=C(C1=O)[N+](=O)[O-] |
Canonical SMILES | C1=CNC=C(C1=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
4-Hydroxy-3-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring containing one nitrogen atom. It features a hydroxyl group at the 4-position and a nitro group at the 3-position, creating a unique chemical structure with specific reactivity patterns. The compound appears as a light yellow crystalline powder with distinctive physicochemical properties .
Identification Parameters
The compound can be identified using several standard parameters as outlined in the table below:
Parameter | Value |
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CAS Number | 5435-54-1 |
Molecular Formula | C5H4N2O3 |
Molecular Weight | 140.1 g/mol |
IUPAC Name | 3-nitro-1H-pyridin-4-one |
InChI Key | YUWOLBZMQDGRFV-UHFFFAOYSA-N |
SMILES String | Oc1ccncc1N+=O |
BRN | 1072928 |
These identification parameters are essential for accurate cataloging and referencing in scientific literature and commercial databases .
Physical and Thermodynamic Properties
Understanding the physical and thermodynamic properties of 4-Hydroxy-3-nitropyridine is crucial for handling, storage, and application development:
Property | Value | Notes |
---|---|---|
Physical Appearance | Light yellow crystalline powder | Distinctive visual characteristic |
Melting Point | 285°C (with decomposition) | Literature value |
Boiling Point | 382.1±22.0°C | Predicted value |
Density | 1.507±0.06 g/cm³ | Predicted value |
pKa | 0.13±0.14 | Predicted value |
Storage Temperature | Ambient (room temperature) | Recommended with inert atmosphere |
These properties provide essential information for researchers and manufacturers working with the compound, particularly for reaction planning and product formulation .
Synthesis Methods
Several synthetic routes have been established for the production of 4-Hydroxy-3-nitropyridine, each with specific advantages depending on the starting materials and desired scale.
Synthesis from 4-Methoxy-3-nitropyridine
One of the most efficient methods for synthesizing 4-Hydroxy-3-nitropyridine involves demethylation of 4-methoxy-3-nitropyridine using hydrobromic acid:
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4-Methoxy-3-nitropyridine (25.0 g, 162 mmol) is refluxed in 220 ml concentrated hydrobromic acid (48%) at 100°C for 16 hours.
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The reaction mixture is cooled, poured into ice water, and neutralized with 155 ml concentrated NaOH (32%).
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The resulting suspension is stirred for 10 minutes at 5°C and filtered.
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The solid is washed with water and dried at 50°C under reduced pressure (<30 mbar) for 1 hour.
This procedure yields 20.2 g of 4-Hydroxy-3-nitropyridine as a light yellow solid, representing an 89% yield .
Nitration of 4-Hydroxypyridine
Another established method involves the direct nitration of 4-hydroxypyridine. This process introduces the nitro group at the 3-position, taking advantage of the directing effects of the hydroxyl group .
Other Synthetic Approaches
Additional synthetic pathways have been developed, including approaches from other pyridine derivatives. These alternative methods may offer advantages in specific scenarios, such as availability of starting materials or scale-up considerations .
Applications and Uses
4-Hydroxy-3-nitropyridine has diverse applications across several industries, particularly in pharmaceutical and agrochemical development.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including:
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Anti-inflammatory agents
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Antiviral compounds
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Antifungal medications
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Anticancer drugs
These applications stem from the compound's ability to undergo selective transformations, allowing for the creation of structurally diverse drug candidates .
Agrochemical Applications
In the agrochemical sector, 4-Hydroxy-3-nitropyridine contributes to the development of:
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Pest management solutions
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Crop protection products
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Specialized agricultural formulations
The increasing focus on sustainable agriculture has driven demand for advanced agrochemical compounds based on this intermediate .
Synthetic Transformations
4-Hydroxy-3-nitropyridine can undergo various synthetic transformations to produce other valuable compounds:
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Synthesis of 4-ethoxy-3-nitropyridine: Achieved by treating 4-Hydroxy-3-nitropyridine with phosphorus pentachloride (PCl₅) followed by ethanol.
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Preparation of 4-chloro-3-nitropyridine: Accomplished by treating 4-Hydroxy-3-nitropyridine with PCl₅-POCl₃ (phosphorus oxychloride).
These transformations enable the creation of a wider range of functional pyridine derivatives with applications in organic synthesis .
Market Analysis and Trends
The global market for 4-Hydroxy-3-nitropyridine has shown significant growth potential, driven by expanding applications in pharmaceutical and agrochemical sectors.
Market Size and Projections
Current market data and projections indicate substantial growth in the coming years:
Year | Market Size (USD) | Source |
---|---|---|
2024 | $8.8 million | |
2025 | $171.414 million | |
2031 | $10.9 million | |
2033 | $292.327 million |
The compound annual growth rate (CAGR) is projected between 3.1% and 5.1%, depending on the source and methodology used for analysis .
Market Drivers
Several factors are contributing to the growth of the 4-Hydroxy-3-nitropyridine market:
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Increasing research and development activities in pharmaceutical industries
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Expanding applications in diverse chemical synthesis processes
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Growing demand for sustainable agricultural solutions
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Technological advancements in chemical manufacturing
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Rising need for specialty chemicals in developing economies
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Increasing regulatory approvals for new applications
These drivers collectively support the projected market expansion through 2033 .
Regional Market Analysis
The market for 4-Hydroxy-3-nitropyridine shows regional variations:
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North America: Significant market share due to established pharmaceutical and agrochemical industries
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Europe: Strong research infrastructure driving demand
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Asia Pacific: Fastest growing region with expanding chemical manufacturing capabilities
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South America, Middle East, and Africa: Emerging markets with increasing potential
This regional distribution reflects global economic patterns and industrial development trajectories .
Future Research Directions
Research on 4-Hydroxy-3-nitropyridine continues to evolve, with several promising directions:
Improved Synthesis Methods
Researchers are developing greener and more efficient synthesis methods, focusing on:
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Catalytic approaches with reduced environmental impact
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Continuous flow chemistry applications
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Scalable processes suitable for industrial production
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Alternative reagents with lower toxicity profiles
These improvements aim to reduce production costs and environmental footprint .
Novel Applications
Emerging applications for 4-Hydroxy-3-nitropyridine include:
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Development of new pharmaceutical scaffolds
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Materials science applications
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Coordination chemistry with various metals
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Photochemical and electrochemical applications
These novel uses may expand the market potential beyond current projections .
Structure-Activity Relationship Studies
Ongoing research explores the relationship between structural modifications of 4-Hydroxy-3-nitropyridine derivatives and their biological activities, potentially leading to:
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More selective pharmaceutical agents
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Enhanced agrochemical efficacy
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Reduced side effects in medicinal applications
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Targeted bioactive compounds
Such studies could significantly impact the development of next-generation compounds based on this scaffold .
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